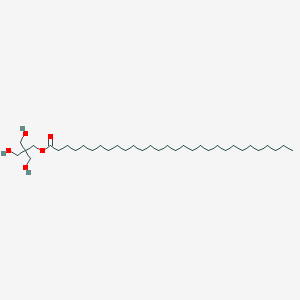![molecular formula C13H17F3O2S B14360078 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene CAS No. 90183-74-7](/img/structure/B14360078.png)
1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a propoxy group containing a sulfinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the propoxy group with the sulfinyl moiety, followed by its attachment to the benzene ring substituted with a trifluoromethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and specific solvents.
Major Products:
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific substituent introduced to the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways The sulfinyl group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability
Vergleich Mit ähnlichen Verbindungen
1-[3-(Propane-2-sulfinyl)propoxy]-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position.
1-[3-(Propane-2-sulfinyl)propoxy]-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group and the sulfinyl moiety, which can influence its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
90183-74-7 |
|---|---|
Molekularformel |
C13H17F3O2S |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
1-(3-propan-2-ylsulfinylpropoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H17F3O2S/c1-10(2)19(17)8-4-7-18-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
YUQILHUAZINFHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)CCCOC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)


![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)



